Methyl pentadecanoate
Overview
Description
Methyl pentadecanoate, also known as Pentadecanoic acid methyl ester, is a chemical compound with the formula C16H32O2 and a molecular weight of 256.4241 . It is also referred to as Methyl n-pentadecanoate .
Molecular Structure Analysis
The IUPAC Standard InChI for Methyl pentadecanoate isInChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3
. The structure can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
Methyl pentadecanoate is a colorless to light yellow clear liquid . It has a melting point of 291.45 K and a boiling point of 414.7 K at 0.004 bar . The specific gravity is 0.87 at 20°C .Scientific Research Applications
1. Thermochemical Properties
Methyl pentadecanoate, a methyl n-alkanoate, has been studied for its excess molar enthalpies, showing positive values across the entire composition range with pentane or heptane at 298.15 K. This indicates an endothermic mixing behavior similar to other methyl esters and n-alkane mixtures (Ortega, 1992). The volumetric behaviors of methyl n-alkanoates, including pentadecanoate, with n-pentadecane have also been characterized, revealing that these mixtures consistently exhibit positive excess volumes (Ortega & Alcalde, 1992).
2. Biocatalysis and Chemical Synthesis
Methyl pentadecanoate has been explored in biocatalysis applications. For example, the biotransformation of pentadecanoic acid using E. coli recombinant cells containing cytochrome P450 BM-3 monooxygenase resulted in the production of hydroxypentadecanoic acids, which were then converted into their methyl esters. This showcases the potential of using microorganisms in synthesizing complex organic compounds (Schneider et al., 1998). Additionally, the synthesis of variously labeled methyl pentadecanoate compounds, like β-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid, has been documented for potential applications in medical imaging and metabolic studies (Humbert et al., 1988).
3. Medical Imaging Applications
In medical imaging, particularly in nuclear medicine, methyl pentadecanoate derivatives have been investigated. For instance, β-methyl-p-[123I]-iodophenyl-pentadecanoic acid (BMIPP) imaging has been employed to detect coronary artery disease with notable sensitivity and specificity. This highlights its utility in diagnosing and managing cardiac conditions (Inaba & Bergmann, 2008). Further research on 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid as a PET tracer suggests its potential in assessing myocardial fatty acid metabolism (Tu et al., 2010).
4. Natural Products Chemistry
Methyl pentadecanoate has been identified in natural products as well. For instance, it was isolated from the liverwort Pellia fabbroniana, indicating its presence in diverse biological systems and potential applications in the study of natural product chemistry (Matsuo et al., 1971).
5. Cardiac Metabolism Studies
In cardiac metabolism studies, methyl pentadecanoate analogs have been used to evaluate fatty acid utilization. These studies include assessing the metabolism and kinetics of β-methyl-15-p-iodophenylpentadecanoic acid in rat hearts, providing insights into fatty acid oxidation in cardiac tissues (DeGrado et al., 2004).
Safety And Hazards
Methyl pentadecanoate can cause serious eye damage . It is advised to wear protective gloves, eye protection, and face protection when handling this substance . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present . In case of skin contact, wash off with soap and plenty of water . If swallowed or inhaled, seek medical advice immediately .
properties
IUPAC Name |
methyl pentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040769 | |
Record name | Methyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pentadecanoate | |
CAS RN |
7132-64-1, 68937-84-8 | |
Record name | Methyl pentadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pentadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C12-18, Me esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C12-18, Me esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl pentadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PENTADECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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